1-Naphthalen-1-yl-3-piperidin-4-ylurea;hydrochloride
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Overview
Description
1-Naphthalen-1-yl-3-piperidin-4-ylurea;hydrochloride is a chemical compound with the molecular formula C16H19N3O·HCl. It is a derivative of piperidine and naphthalene, which are both significant in the field of organic chemistry due to their diverse applications in pharmaceuticals and other industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalen-1-yl-3-piperidin-4-ylurea;hydrochloride typically involves the reaction of naphthalene derivatives with piperidine derivatives under specific conditions. One common method includes the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high purity and yield. These methods may include hydrogenation, cyclization, and amination reactions, which are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Naphthalen-1-yl-3-piperidin-4-ylurea;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenes with different substituents .
Scientific Research Applications
1-Naphthalen-1-yl-3-piperidin-4-ylurea;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Naphthalen-1-yl-3-piperidin-4-ylurea;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors and enzymes, influencing various biological processes. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine, which also contain the piperidine moiety and exhibit similar biological activities.
Naphthalene Derivatives: Compounds like naphthoquinones and naphthols, which share the naphthalene core structure and have diverse applications in chemistry and biology.
Uniqueness
1-Naphthalen-1-yl-3-piperidin-4-ylurea;hydrochloride is unique due to its combined structure of naphthalene and piperidine, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and applications, making it a valuable compound in various fields .
Properties
IUPAC Name |
1-naphthalen-1-yl-3-piperidin-4-ylurea;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O.ClH/c20-16(18-13-8-10-17-11-9-13)19-15-7-3-5-12-4-1-2-6-14(12)15;/h1-7,13,17H,8-11H2,(H2,18,19,20);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIPERAEAAHOGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC=CC3=CC=CC=C32.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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